

Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine: A Detailed Guide

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Compound of Interest

Compound Name: Methoxyphenylethylamine

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This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine, a compound of interest in medicinal chemistry and related fields. The following sections outline various synthetic routes, present key data in a structured format, and offer step-by-step methodologies for the preparation of this compound.

Application Notes

2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), is a phenylisopropylamine derivative. Its synthesis is of interest to researchers exploring the structure-activity relationships of psychoactive compounds and developing new therapeutic agents. Several synthetic routes to this compound have been established, with the most common methods involving the reductive amination of a corresponding ketone or aldehyde. The choice of synthetic route can be influenced by factors such as the desired stereochemistry, available starting materials, and required purity of the final product.

The primary precursors for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine are 4-methoxyphenylacetone and 4'-methoxyacetophenone. The Leuckart reaction, a classic method for reductive amination, utilizes ammonium formate or formamide to convert these ketones into the target amine.[1][2] Alternative reductive amination procedures may employ reducing agents like sodium cyanoborohydride in the presence of an ammonia source.[3] For the synthesis of enantiomerically pure forms of the amine, starting materials such as L- or D-tyrosine can be utilized, involving a multi-step process.[4]

Key Synthetic Approaches:

- Reductive Amination of 4-methoxyphenylacetone (Leuckart Reaction): This is a widely cited method involving the reaction of 4-methoxyphenylacetone with ammonium formate at high temperatures.^{[1][5]} The reaction proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine.^[5]
- Reductive Amination of 4'-methoxyacetophenone: This method utilizes a different starting ketone and can be performed under milder conditions using reagents such as sodium cyanoborohydride and ammonium acetate in methanol.^[3]
- Synthesis from Tyrosine: This route allows for the preparation of optically active 2-(4-methoxyphenyl)-1-methylethylamine. The synthesis starts from either L- or D-tyrosine and involves a series of chemical transformations to build the desired molecule with a specific stereochemistry.^[4]
- Horner-Wadsworth-Emmons Synthesis: This approach begins with p-anisaldehyde and involves an olefination reaction followed by a Hoffmann degradation to yield the target amine.^[6]

The selection of a particular method will depend on the specific research goals, such as the need for stereochemical control or the scale of the synthesis. The Leuckart reaction is a robust and high-yielding method, but the high temperatures required can lead to the formation of byproducts.^{[1][5]} The use of sodium cyanoborohydride offers a milder alternative. The synthesis from tyrosine is more complex but is the method of choice for obtaining enantiomerically pure products.^[4]

Data Presentation

The following tables summarize the quantitative data for the different synthesis protocols of 2-(4-methoxyphenyl)-1-methylethylamine.

Table 1: Summary of Synthesis Protocols and Yields

Starting Material	Method	Key Reagents	Reported Yield	Reference
4'-Methoxyacetophenone	Reductive Amination	Ammonium acetate, Sodium cyanoborohydride	Not explicitly stated, but product obtained	[3]
4-Methoxyphenylacetone	Leuckart Reaction	Anhydrous ammonium formate	Not explicitly stated, but product obtained	[1]
L-Tyrosine	Multi-step synthesis	SOCl ₂ , Cbz-Cl, Tosyl chloride, NaI, Zn, Pd/C	86% (for the hydrochloride salt from the precursor)	[4]
p-Anisaldehyde	Horner-Wadsworth-Emmons	Ethyl-(2-dimethoxyphosphoryl)-2-propanoate, NaOtBu, NaOH, SOCl ₂ , NH ₄ OH, Br ₂ , NaOH	67% overall yield	[6]

Table 2: Physicochemical and Spectroscopic Data for 2-(4-methoxyphenyl)-1-methylethylamine

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ NO	[7]
Molecular Weight	165.23 g/mol	[7]
Appearance	Colorless oil	[3]
Boiling Point	104-106 °C at 1.07 kPa	[8]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.10 (d, J = 7.3 Hz, 2H), 6.84 (d, J = 7.1 Hz, 2H), 3.79 (s, 3H), 3.12 (dd, J = 12.4, 6.0 Hz, 1H), 2.66 (dd, J = 13.4, 5.2 Hz, 1H), 2.47 (dd, J = 13.1, 7.8 Hz, 1H), 1.11 (d, J = 7.6 Hz, 3H)	[7]
¹³ C NMR (101 MHz, CDCl ₃)	δ 158.06, 131.74, 130.14, 113.43, 55.22, 48.56, 45.71, 23.46	[7]
IR (KBr, cm ⁻¹)	3294, 2958, 2923, 2847, 1610, 1512, 1458, 1246, 1220, 1025	[7]
LC-MS (ESI)	m/z [M] ⁺ 166.2	[7]

Experimental Protocols

Protocol 1: Reductive Amination of 4'-Methoxyacetophenone

This protocol is based on the reductive amination using sodium cyanoborohydride.[3]

Materials:

- 4'-Methoxyacetophenone
- Ammonium acetate
- Methanol

- Sodium cyanoborohydride
- Hydrochloric acid (concentrated and 1:1 solution)
- Dichloromethane
- Ammonia solution (concentrated)
- Sodium sulfate
- Silica gel for column chromatography
- Ice

Procedure:

- Dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol in a suitable reaction vessel.
- With stirring at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in batches.
- Continue stirring the mixture for 20 hours.
- After the reaction period, add ice to the mixture and acidify to a pH of 2 with a 1:1 solution of concentrated hydrochloric acid and water.
- Extract the acidic solution with dichloromethane to remove any unreacted ketone.
- Make the aqueous phase strongly alkaline by adding concentrated ammonia solution, ensuring the mixture is well-cooled.
- Exhaustively extract the alkaline aqueous phase with dichloromethane.
- Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

- Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (20:1).
- The purified product is a colorless oil.

Protocol 2: Leuckart Reaction of 4-Methoxyphenylacetone

This protocol describes the synthesis via the Leuckart reaction.[\[1\]](#)

Materials:

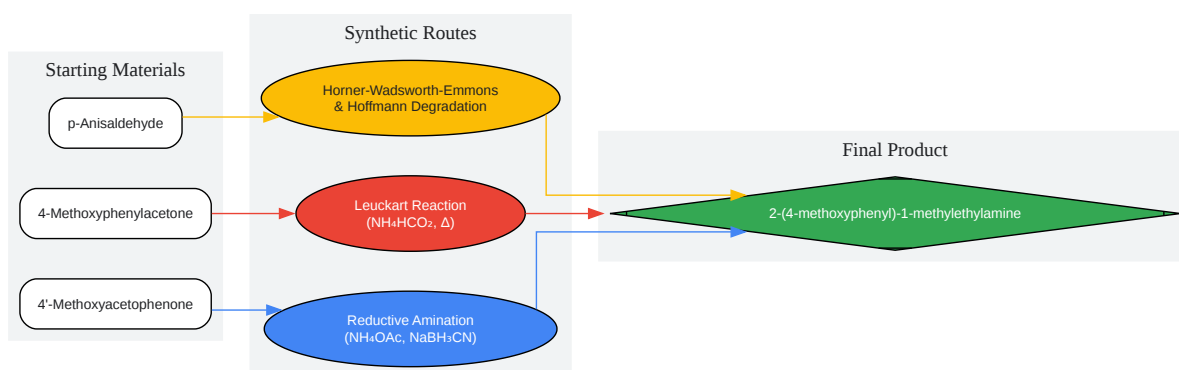
- 4-Methoxyphenylacetone
- Anhydrous ammonium formate
- Concentrated Hydrochloric acid
- Sodium hydroxide solution (30%)
- Methylene chloride
- Anhydrous sodium sulfate

Procedure:

- In a two-necked round bottom flask equipped with a thermometer and a reflux condenser, combine 25 g (0.152 mol) of 4-methoxyphenylacetone and 64.8 g (0.9 mol) of anhydrous ammonium formate.
- Heat the mixture to reflux at 185°C for 7 hours.
- Cool the reaction mixture and add 80 mL of concentrated hydrochloric acid.
- Continue to reflux the mixture for an additional 3 hours for hydrolysis of the intermediate.
- After cooling, add 350 mL of water to the reaction mixture.

- Carefully basify the solution with 30% sodium hydroxide solution until it is strongly alkaline.
- Extract the basic mixture with methylene chloride (3 x 100 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amine as a dark brown oil.
- Further purification can be achieved by conversion to its sulfate salt or by distillation.

Mandatory Visualization



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Caption: Synthetic routes to 2-(4-methoxyphenyl)-1-methylethylamine.

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